molecular formula C18H11NS2 B14136292 9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole

9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole

Katalognummer: B14136292
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: MUZSQDOWIQDACQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its fused ring system, which includes benzene, thiophene, and pyrrole rings. The presence of these rings contributes to its stability and reactivity, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the fusion of π-sufficient heteroaryl moieties has been an effective strategy for achieving the desired structure . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity. The scalability of the synthesis process is essential for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different properties.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole involves its interaction with specific molecular targets. The compound’s fused ring system allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The molecular pathways involved may include signal transduction and enzyme inhibition, depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole stands out due to its unique combination of benzene, thiophene, and pyrrole rings, which contribute to its stability and reactivity

Eigenschaften

Molekularformel

C18H11NS2

Molekulargewicht

305.4 g/mol

IUPAC-Name

15-phenyl-8,12-dithia-15-azatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,10,13-hexaene

InChI

InChI=1S/C18H11NS2/c1-2-6-12(7-3-1)19-15-11-20-10-14(15)18-17(19)13-8-4-5-9-16(13)21-18/h1-11H

InChI-Schlüssel

MUZSQDOWIQDACQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=CSC=C3C4=C2C5=CC=CC=C5S4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.